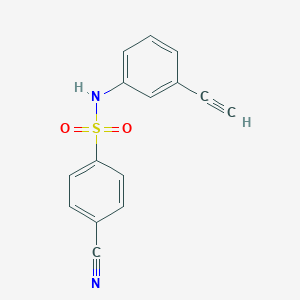

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide

Description

4-Cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a cyano group at the para-position of the benzene ring and an ethynylphenyl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₃H₉N₂O₂S, with a molecular weight of 275.29 g/mol (calculated from and ).

Properties

IUPAC Name |

4-cyano-N-(3-ethynylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c1-2-12-4-3-5-14(10-12)17-20(18,19)15-8-6-13(11-16)7-9-15/h1,3-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCCXQNTAZSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with 3-ethynylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

- Ethynyl vs.

- Aliphatic vs. Aromatic Side Chains: The dimethylaminopropyl substituent in the hydrochloride derivative () introduces a charged tertiary amine, significantly enhancing water solubility compared to the hydrophobic ethynylphenyl group .

- Heterocyclic Modifications : The furan-2-ylmethyl analog () and oxolan-2-ylmethyl derivative () incorporate oxygen-containing heterocycles, which may improve pharmacokinetic properties such as metabolic stability and oral bioavailability .

Biological Activity

4-Cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure includes a cyano group and an ethynyl-substituted phenyl moiety, which contribute to its bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 286.34 g/mol. The presence of the sulfonamide functional group is significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , using standard agar diffusion methods. Results indicated that this compound exhibited significant antibacterial activity, comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 18 | Ciprofloxacin (20) |

| Escherichia coli | 15 | Ciprofloxacin (19) |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated cytotoxic effects with IC values indicating potent activity against these cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 5.4 | Doxorubicin (3.2) |

| HCT-116 | 6.7 | Cisplatin (5.5) |

| HepG2 | 4.9 | Sorafenib (6.0) |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells and cancer cells. The sulfonamide group is known to inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria, while in cancer cells, it may induce apoptosis through the activation of caspases .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of various sulfonamide derivatives against multi-drug resistant strains of bacteria. The results showed that this compound had a higher efficacy than several other derivatives, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Screening : In a comparative study involving several compounds, this compound was shown to be among the most potent inhibitors of cell proliferation in MCF-7 cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.